4-(羧甲基)氧杂环-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

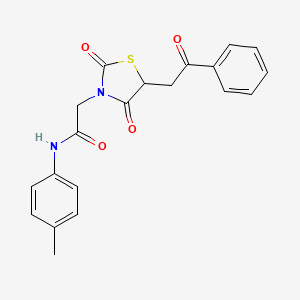

“4-(Carboxymethyl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 90200-35-4 . It has a molecular weight of 188.18 and its IUPAC name is 4-(carboxymethyl)tetrahydro-2H-pyran-4-carboxylic acid . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of carboxylic acids often involves oxidation reactions . Two other useful procedures for preparing carboxylic acids involve hydrolysis of nitriles and carboxylation of organometallic intermediates . Both methods require two steps, but are complementary in that the nitrile intermediate in the first procedure is generated by a SN2 reaction, in which cyanide anion is a nucleophilic precursor of the carboxyl group .

Molecular Structure Analysis

The InChI code for “4-(Carboxymethyl)oxane-4-carboxylic acid” is 1S/C8H12O5/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h1-5H2,(H,9,10)(H,11,12) . The InChI key is LYIVWMHCWUWESC-UHFFFAOYSA-N .

Chemical Reactions Analysis

Carboxylic acids, such as “4-(Carboxymethyl)oxane-4-carboxylic acid”, can undergo a variety of reactions. They can be synthesized from carboxylic acid derivatives, which can be hydrolyzed to produce carboxylic acids . These hydrolysis reactions have limited use in multiple-step synthesis because the acidic proton can be problematic for many organic reactions .

Physical And Chemical Properties Analysis

“4-(Carboxymethyl)oxane-4-carboxylic acid” has a melting point of 150-151 degrees Celsius . It is a powder at room temperature . Carboxylic acids exhibit strong hydrogen bonding between molecules, which results in high boiling points compared to other substances of comparable molar mass .

科学研究应用

合成和结构分析

与4-(羧甲基)氧杂环-4-羧酸相关的化合物的合成和结构分析研究已经通过氢键机制探索了各种有机盐和加合物。研究表明,某些有机酸(包括邻羧基芳基丙烯酸)的合成可以通过用 Oxone 氧化开裂羟基萘和高级芳烃来实现。这种方法代表了在温和条件下生产羧酸的一种有价值的方法,突出了 4-(羧甲基)氧杂环-4-羧酸衍生物在有机合成中的效用 (Parida & Moorthy, 2015).

催化

在催化领域,某些羧酸已被用作聚合过程中的有效引发剂。例如,草酸(一种简单的二羧酸)已被用作引发剂,通过 CO2 和环氧丙烷的共聚来合成多元醇。这证明了羧酸在创造环保聚合物和材料中的潜在应用 (Liu et al., 2016).

材料科学

在材料科学中,对羧酸的研究导致了具有特定性质的新型材料的开发。例如,已经探索了使用羧酸作为配体的金属配合物的合成和表征。这些配合物在光敏材料、医用聚合物和功能性聚合物膜材料的制造中具有潜在应用,展示了羧酸在材料设计和工程中的多功能性 (Zhang & Qi, 2019).

环境化学

羧酸在环境化学中也扮演着至关重要的角色,特别是在绿色化学品和可生物降解材料的合成中。由特定化合物催化的醇和醛电化学氧化为羧酸代表了传统氧化方法的替代方法。这个过程说明了羧酸在开发可持续化学工艺和产品中的重要性 (Rafiee et al., 2018).

超分子化学

最后,在超分子化学中,羧酸的氢键能力已被用来构建分子配合物和网络。这些结构因其在晶体工程、药物递送系统和纳米材料开发中的潜在应用而受到关注。羧酸形成特定氢键模式的能力使得能够创建具有所需性质的复杂结构 (Kumar et al., 2002).

作用机制

安全和危害

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

4-(carboxymethyl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c9-6(10)5-8(7(11)12)1-3-13-4-2-8/h1-5H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIVWMHCWUWESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2610907.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2610910.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B2610914.png)

![(4-Chlorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2610921.png)

![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide](/img/structure/B2610922.png)

![(2Z)-3-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2610925.png)

![1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2610926.png)